2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo-

Description

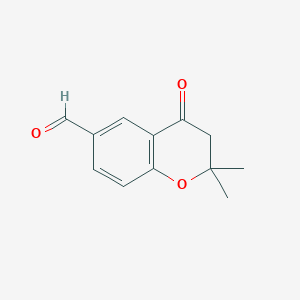

2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- is a bicyclic organic compound featuring a benzopyran core fused with a partially saturated pyran ring. The structure includes a carboxaldehyde group at position 6, two methyl groups at position 2, and a ketone at position 2.

The compound’s reactivity is influenced by its electron-withdrawing aldehyde and ketone groups, which may facilitate nucleophilic additions or redox reactions. Applications are inferred from related compounds in the evidence, such as intermediates in pharmaceutical synthesis or agrochemical development .

Properties

CAS No. |

143260-32-6 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2,2-dimethyl-4-oxo-3H-chromene-6-carbaldehyde |

InChI |

InChI=1S/C12H12O3/c1-12(2)6-10(14)9-5-8(7-13)3-4-11(9)15-12/h3-5,7H,6H2,1-2H3 |

InChI Key |

PVXPKUDFWXXKME-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific solvents to facilitate the formation of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors is also common to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Biological Activities

Benzopyran derivatives are recognized for their significant biological activities. The specific compound in focus has been studied for its potential in:

- Anticancer Activity : Research indicates that benzopyran derivatives possess anticancer properties. For instance, studies have shown that modifications to the benzopyran structure can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In comparative studies, certain derivatives exhibited better potency than standard antibiotics like ampicillin against resistant bacterial strains .

- Anti-inflammatory Effects : Benzopyrans are noted for their anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs .

Synthesis and Catalytic Applications

The synthesis of 2H-1-Benzopyran derivatives often employs novel catalytic methods. For example:

- A study utilized nickel nitrate hexahydrate as a catalyst in a one-pot synthesis of tetrahydrobenzopyran derivatives from dimedone and malononitrile in aqueous media. This method highlighted the efficiency and environmental benefits of using water as a solvent .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that specific modifications to the benzopyran structure significantly increased its anticancer activity against human cancer cell lines. The compound was subjected to molecular docking studies which revealed favorable interactions with cancer-related targets .

Case Study 2: Antimicrobial Efficacy

In a comparative study of synthesized benzopyran derivatives against various bacterial strains, it was found that compounds derived from 2H-1-Benzopyran exhibited superior antibacterial properties compared to traditional antibiotics. The results indicated a promising avenue for developing new antimicrobial agents targeting resistant strains .

Applications in Agrochemicals

Benzopyran derivatives are also being explored as potential biodegradable agrochemicals due to their efficacy in pest control and plant growth regulation. Their structural diversity allows for modifications that can enhance their bioactivity while minimizing environmental impact .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

The dimethyl groups at position 2 contribute to steric hindrance, possibly stabilizing the compound against ring-opening reactions observed in simpler chromenes .

Substituent Effects: Methoxy- or hydroxy-substituted analogs (e.g., the compound from ) exhibit higher molecular weights and increased polarity, influencing solubility and bioavailability . The absence of aromatic hydroxyl groups in the target compound may reduce antioxidant activity compared to flavonoids like 5,7-dihydroxy derivatives .

Hazard Profile :

- While the target compound lacks explicit hazard data, structurally similar aldehydes (e.g., 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde) may share risks of skin/eye irritation, necessitating precautions during handling .

Reactivity and Stability

- Oxidative Stability : The ketone at position 4 and aldehyde at position 6 make the compound prone to oxidation-reduction reactions, unlike the more stable carboxylic acid derivative in pyracarbolid .

- Photochemical Behavior : The benzopyran core may undergo photochemical ring-opening under UV light, a property observed in chromenes but mitigated here by dimethyl groups .

Biological Activity

2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo-, also known as a derivative of benzopyran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- CAS Number : 69964-40-5

Anti-inflammatory Activity

Research has demonstrated that derivatives of benzopyran exhibit significant anti-inflammatory properties. A study conducted by Synthesis and evaluation of N-substituted 2-oxo-2H-1-benzopyran compounds showed that these compounds were effective in reducing inflammation in carrageenan-induced rat paw edema models. The effects were comparable to piroxicam, a well-known anti-inflammatory drug .

Antimicrobial Activity

The antibacterial and antifungal activities of benzopyran derivatives have also been documented. One study synthesized various derivatives and evaluated their efficacy against different microbial strains. Notably, certain derivatives exhibited potent activity against Gram-positive bacteria and fungi while showing limited effects on Gram-negative bacteria .

Anticancer Properties

Benzopyran derivatives have been explored for their anticancer potential. A recent investigation highlighted the cytotoxic effects of specific benzopyran compounds against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in human melanoma and glioblastoma cells .

Case Studies

- Anti-inflammatory Evaluation :

-

Antimicrobial Testing :

- Objective : Evaluate the antimicrobial efficacy of synthesized benzopyran derivatives.

- Method : Disc diffusion method against various bacterial strains.

- Findings : Certain derivatives showed strong activity against Staphylococcus aureus and Candida albicans, while exhibiting minimal activity against E. coli .

- Cytotoxicity Assays :

Data Table

| Activity Type | Compound Tested | Model Used | Result |

|---|---|---|---|

| Anti-inflammatory | N-substituted benzopyran derivatives | Rat paw edema | Comparable to piroxicam |

| Antimicrobial | Benzopyran derivatives | Disc diffusion | Effective against S. aureus & C. albicans |

| Anticancer | Specific benzopyran derivatives | MTT assay on cancer cell lines | IC50 values lower than doxorubicin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.